In Vivo Anti-Inflammatory Potency: 18-Fold Superiority Over Unsubstituted 4-Biphenylylacetylene
In a standardized guinea pig ultraviolet-induced erythema model, (4-(2-fluorophenyl)phenyl)acetylene (2-ethynyl-4′-fluorobiphenyl) exhibited an oral ED50 of 0.05 mg/kg, compared to 0.9 mg/kg for the unsubstituted analog 4-biphenylylacetylene . This represents an 18-fold improvement in potency conferred by the single ortho-fluorine substituent on the distal phenyl ring. The assay employed male albino guinea pigs (240–300 g), oral administration of compound suspended in 1% methyl cellulose, UV exposure via Hanovia lamp (4 seconds), and erythema scoring at 1.0, 1.5, 2.0, and 2.5 hours post-exposure with weighted scoring factors of 4, 3, 2, and 1, respectively . ED50 values were calculated from multi-dose retesting using linear regression or dose-response curve estimation .
| Evidence Dimension | In vivo anti-inflammatory potency (ED50, mg/kg p.o.) |
|---|---|
| Target Compound Data | ED50 = 0.05 mg/kg |
| Comparator Or Baseline | 4-Biphenylylacetylene (unsubstituted analog): ED50 = 0.9 mg/kg |
| Quantified Difference | 18-fold lower ED50 (higher potency) |
| Conditions | Guinea pig UV-induced erythema model; oral administration; weighted erythema scoring over 2.5 hours |
Why This Matters
This 18-fold potency advantage is the largest single-substituent enhancement reported within the arylacetylene series, making 2-ethynyl-4′-fluorobiphenyl the benchmark compound for selecting a fluorinated ethynyl-biphenyl scaffold in anti-inflammatory research programs.
- [1] Halogenated ethynyl biphenyls. U.S. Patent 4,301,313, issued November 17, 1981. Examples 29–52, ED50 table. https://companyprofiles.justatic.com/patent/4301313. View Source
